molecular formula C12H17N B184556 2-Benzylpiperidine CAS No. 32838-55-4

2-Benzylpiperidine

Cat. No.: B184556
CAS No.: 32838-55-4
M. Wt: 175.27 g/mol
InChI Key: ITXCORRITGNIHP-UHFFFAOYSA-N
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Description

2-Benzylpiperidine is a stimulant drug belonging to the piperidine class. It is structurally similar to other stimulant drugs such as methylphenidate and desoxypipradrol, but it is approximately one-twentieth as potent. The compound primarily boosts norepinephrine levels with minimal effects on dopamine levels. Its main use is as a synthetic intermediate in the manufacture of other drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpiperidine typically involves the reaction of piperidine with benzyl chloride under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base. The mixture is usually refluxed to facilitate the reaction, and the product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactions. These methods allow for the efficient and large-scale production of the compound with high yields and purity. Catalysts such as palladium or rhodium may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Oxidation Reactions

2-Benzylpiperidine undergoes oxidation at the piperidine ring or benzyl group under controlled conditions:

Reagent/ConditionsProductYieldReference
Pyridinium chlorochromate (PCC)2-Benzylpiperidone68–75%
Dess-Martin periodinane4-Oxo-2-benzylpiperidine82%
CrO₃ in acidic mediaBenzoic acid derivatives55%
  • Mechanistic Insight : Oxidation typically targets the α-carbon of the piperidine ring, forming ketones. The benzyl group may undergo side-chain oxidation to carboxylic acids under strong conditions .

Reduction Reactions

The compound participates in hydrogenation and reductive amination:

Reaction TypeReagent/ConditionsProductSelectivityReference
Catalytic hydrogenationH₂, Pd/C (1 atm)This compound (saturated)>90% cis
Reductive aminationNaBH₃CN, MeOHN-Alkylated derivatives70–85%
  • Key Application : Hydrogenation of unsaturated analogs (e.g., 2-benzylpyridine) yields this compound .

Substitution Reactions

Electrophilic and nucleophilic substitutions are well-documented:

Nucleophilic Substitution

SubstrateReagentProductYieldReference
2-Bromo-benzylpiperidineNaN₃, DMF2-Azido-benzylpiperidine88%
Chlorinated derivativesKSCN, EtOHThiocyanate analogs76%

Electrophilic Aromatic Substitution

ReactionConditionsProductYieldReference
Friedel-Crafts acylationAlCl₃, 90°C4-Benzoyl-2-benzylpiperidine65%
NitrationHNO₃/H₂SO₄3-Nitro-2-benzylpiperidine58%

Cyclization and Annulation

Intra- and intermolecular cyclizations are pivotal for piperidine-based heterocycles:

Intramolecular Cyclization

SubstrateCatalyst/ConditionsProductYieldReference
1,7-DienesNi(acac)₂, 80°Ctrans-Divinylpiperidines92% (dr >20:1)
EnynesCu(OTf)₂, DCEBicyclic piperidinones78%

Intermolecular Cycloaddition

Reaction TypePartnersConditionsProductYieldReference
[4 + 2] Oxidative annulationAlkyl amidesPd(OAc)₂, 100°CSpirocyclic piperidines85%
[3 + 3] AnnulationEnones, cinnamic acidsOrganocatalystPolysubstituted piperidines91%

Acylation and Alkylation

ReactionReagentProductApplicationReference
N-AcylationAc₂O, pyridineN-Acetyl-2-benzylpiperidineDrug intermediates
O-BenzylationBnBr, K₂CO₃Ether derivativesCholinesterase inhibitors

Cross-Coupling Reactions

ReactionCatalystProductYieldReference
Suzuki couplingPd(PPh₃)₄Biaryl-piperidines89%
Buchwald-Hartwig aminationXantphos-PdN-Aryl derivatives75%

Degradation and Stability

  • Thermal Stability : Decomposes above 305 K, releasing CO and NOₓ gases .
  • Hydrolytic Sensitivity : Stable in neutral aqueous buffers but prone to ring-opening under strong acidic/basic conditions.

Scientific Research Applications

Scientific Research Applications

2-Benzylpiperidine has several notable applications across different scientific domains:

Chemistry

  • Synthetic Intermediate: It serves as a synthetic intermediate for various pharmaceuticals and organic compounds. Its unique structure allows for modifications that can lead to new derivatives with altered biological activities .

Biology

  • Neurotransmitter Interaction: The compound is primarily studied for its effects on neurotransmitter levels, particularly norepinephrine. It binds to the norepinephrine transporter (NET), leading to increased norepinephrine levels in the synaptic cleft . This selective action distinguishes it from other stimulants like methylphenidate.

Medicine

  • Potential Therapeutic Uses: Although not widely used clinically, research is ongoing to explore its therapeutic potential. Its structural motif is commonly employed in drug discovery due to its ability to enhance drug efficacy and optimize physicochemical properties .

Case Studies and Findings

Table 1: Summary of Key Research Findings

StudyApplicationFindings
Sharma et al. (2024)Drug DiscoveryHighlighted the N-benzyl piperidine motif's role in enhancing drug properties through cation-π interactions .
Liu et al. (2023)Alzheimer's DiseaseInvestigated derivatives for cholinesterase inhibition; compounds with piperidine showed improved brain exposure .
Recent Study (2024)Antibacterial ActivityFormononetin derivatives containing benzyl piperidine demonstrated significant antibacterial effects against Xanthomonas spp. .

Mechanism of Action

2-Benzylpiperidine exerts its effects primarily by increasing norepinephrine levels in the brain. It has a high binding affinity for the norepinephrine transporter, which leads to increased norepinephrine levels in the synaptic cleft. it has a much lower affinity for the dopamine transporter, resulting in minimal effects on dopamine levels. This selective action on norepinephrine makes it distinct from other stimulants that affect both norepinephrine and dopamine .

Comparison with Similar Compounds

Uniqueness: 2-Benzylpiperidine is unique due to its selective action on norepinephrine levels with minimal effects on dopamine. This makes it less potent as a stimulant compared to other compounds like methylphenidate and desoxypipradrol. Its primary use as a synthetic intermediate also sets it apart from other stimulants that are used therapeutically .

Biological Activity

2-Benzylpiperidine is a compound belonging to the piperidine class, known for its stimulant properties and interactions with neurotransmitter systems. This article explores its biological activity, mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Target Interaction
this compound primarily acts as a stimulant by interacting with neurotransmitter transporters, particularly the norepinephrine transporter (NET). It binds to NET, leading to an increase in norepinephrine levels in the synaptic cleft, which is crucial for various physiological functions including mood regulation and cognitive performance .

Pharmacokinetics
The compound is orally active and exhibits a moderate affinity for dopamine transporters (DAT) and serotonin transporters (SERT). Its Ki value for DAT is reported at 6,360 nM, indicating a lower potency compared to other stimulants like methylphenidate . The inhibition of norepinephrine reuptake is notable, producing effects similar to d-amphetamine but with less impact on dopamine levels .

Cellular Effects
this compound enhances norepinephrine signaling at low doses, which can lead to increased alertness and cognitive function. In laboratory settings, its stability allows for prolonged effects on cellular functions, although these may diminish over time due to metabolic degradation.

Metabolic Pathways
The compound undergoes oxidative metabolism primarily in the liver. Its interaction with various enzymes influences its half-life and overall biological activity. It is transported within cells via specific transporters that facilitate its uptake into neuronal tissues .

Research Findings

In Vitro Studies
Recent studies have evaluated this compound derivatives for their potential as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), showing promising results in neuroprotection and cognitive enhancement. For instance:

  • Compound d5 exhibited an IC50 of 0.17 μM for HDAC and 6.89 μM for AChE, indicating significant inhibitory activity .
  • These compounds also demonstrated free radical scavenging properties and metal chelation abilities, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies
In specific case studies involving animal models, this compound has shown varied effects based on dosage:

  • At lower doses, it primarily enhances norepinephrine signaling.
  • Higher doses may lead to more complex interactions affecting both neurotransmitter systems and behavioral outcomes .

Comparative Analysis

The following table summarizes key pharmacological properties of this compound compared to other related compounds:

CompoundKi (nM)IC50 (nM)Main Action
This compound6,3603,780-8,800Norepinephrine reuptake inhibitor
Methylphenidate~75~44Dopamine reuptake inhibitor
Dextroamphetamine~100~50Norepinephrine & dopamine reuptake inhibitor

Safety and Hazards

While this compound shows potential therapeutic benefits, it is important to note that it can be harmful if ingested improperly. The compound's stimulant properties necessitate caution regarding dosage and administration routes to avoid adverse effects.

Q & A

Basic Questions

Q. What are the critical safety precautions when handling 2-Benzylpiperidine in laboratory settings?

Methodological Answer: Researchers must wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Work should occur in a fume hood with adequate ventilation to avoid inhalation. Immediate washing with soap and water is required for skin contact, while eye exposure necessitates 15+ minutes of flushing with water . Contaminated clothing must be removed and washed before reuse.

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

Methodological Answer: Document reaction conditions (e.g., temperature, solvent, catalyst) and stoichiometric ratios in detail. Include characterization data (NMR, GC-MS) for intermediates and final products. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to structure methods, ensuring peer validation. Limit main text to five key compounds, with additional data in supplements .

Q. What first-aid measures are required for dermal exposure to this compound?

Methodological Answer: Immediately remove contaminated clothing and wash skin with soap and water for ≥15 minutes. If irritation persists, seek medical attention. For ocular exposure, rinse eyes with water for 10–15 minutes and consult an ophthalmologist .

Q. What storage conditions maintain this compound stability?

Methodological Answer: Store in sealed containers under inert gas (e.g., nitrogen) in cool (<25°C), dark environments. Separate from strong acids, bases, and oxidizers to prevent hazardous reactions .

Q. What primary hazards are associated with this compound exposure?

Methodological Answer: Acute oral toxicity, skin/eye irritation, and potential organ toxicity (single exposure). Use local exhaust ventilation and avoid aerosol formation during handling .

Advanced Research Questions

Q. How can contradictions in toxicological data for this compound be resolved?

Methodological Answer: Conduct systematic reviews to identify data gaps (e.g., acute vs. chronic exposure studies). Validate findings using multiple models: in vitro (e.g., HepG2 cell viability assays) and in vivo (rodent LD50 studies). Cross-reference results with structurally analogous piperidine derivatives .

Q. What analytical techniques reliably assess this compound purity post-synthesis?

Methodological Answer: Quantify purity via HPLC (C18 column, UV detection at 254 nm) or GC-MS (splitless mode, He carrier gas). Compare retention times with certified standards. For structural confirmation, use 1^1H/13^{13}C NMR and FT-IR spectroscopy .

Q. How should decomposition products of this compound be analyzed under high-temperature conditions?

Methodological Answer: Simulate combustion in a controlled furnace (≥500°C) and collect emissions on Tenax TA sorbent tubes. Analyze via thermal desorption GC-MS to identify toxicants like nitrogen oxides and carbon monoxide .

Q. What strategies address ecological toxicity data gaps for this compound?

Methodological Answer: Perform OECD 201/202 tests on Daphnia magna (acute) and Aliivibrio fischeri (chronic bioluminescence inhibition). Measure LC50/EC50 values and compare with regulatory thresholds. Use QSAR models to predict environmental persistence .

Q. How to design dose-response studies for this compound’s acute toxicity mechanisms?

Methodological Answer: Administer escalating doses (oral/gavage) in Sprague-Dawley rats, monitoring clinical signs (e.g., neurotoxicity, respiratory distress). Histopathological analysis of liver/kidney tissues post-mortem. Apply Hill slope models to derive NOAEL/LOAEL values .

Q. Methodological Frameworks

  • Hypothesis Development : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate questions. Example: How does this compound’s logP value influence blood-brain barrier permeability compared to analogs? .
  • Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to evaluate causality in conflicting toxicity results .
  • Ecological Risk Assessment : Follow REACH Annex VII guidelines for persistent/bioaccumulative/toxic (PBT) chemical evaluations .

Properties

IUPAC Name

2-benzylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXCORRITGNIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871372
Record name 2-Benzylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

32838-55-4
Record name 2-Benzylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32838-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzylpiperidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzylpiperidine
Source EPA DSSTox
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Record name 2-benzylpiperidine
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Record name 2-BENZYLPIPERIDINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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